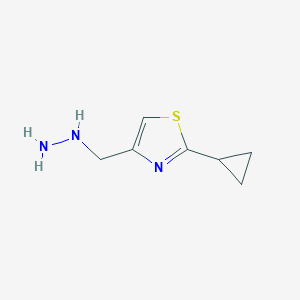

2-Cyclopropyl-4-(hydrazinylmethyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3S |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

(2-cyclopropyl-1,3-thiazol-4-yl)methylhydrazine |

InChI |

InChI=1S/C7H11N3S/c8-9-3-6-4-11-7(10-6)5-1-2-5/h4-5,9H,1-3,8H2 |

InChI Key |

AESGKOQYLGVHHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=CS2)CNN |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Pathways for 2 Cyclopropyl 4 Hydrazinylmethyl Thiazole and Its Intermediates

Traditional and Modern Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a well-established field in organic synthesis, with numerous methods developed since the 19th century. These strategies can be broadly categorized into classical condensation reactions and more recent metal-catalyzed or metal-free cyclizations.

Hantzsch Thiazole Synthesis and its Variants

The most prominent and widely used method for thiazole synthesis is the Hantzsch reaction, first described by Arthur Hantzsch in 1887. nih.gov The classical Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. nih.govsemanticscholar.org The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. orgsyn.org

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by simply varying the α-haloketone and thioamide starting materials. semanticscholar.org For example, reacting chloroacetone with a thioamide will typically install a methyl group at the 4-position of the thiazole. researchgate.net

Modern variants of the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental friendliness. These include the use of:

Microwave irradiation: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields under solvent-free conditions. semanticscholar.orgnih.gov

Ultrasonic irradiation: Sonication provides an alternative energy source that can promote the reaction, often at room temperature.

Green catalysts: The use of reusable, solid-supported acid catalysts like silica-supported tungstosilisic acid offers an environmentally benign alternative to traditional acid catalysts.

The table below summarizes various approaches to the Hantzsch synthesis.

| Thio-Component | α-Halocarbonyl Component | Conditions | Product Type |

| Thioamide | α-Haloketone | Reflux in ethanol | 2,4-Disubstituted Thiazole |

| Thiourea | α-Haloketone | Aqueous suspension, reflux | 2-Amino-4-substituted Thiazole researchgate.net |

| Thiosemicarbazide | α-Haloketone | Microwave, solvent-free | 2-Hydrazinyl-4-substituted Thiazole nih.gov |

| Substituted Thiourea | α-Haloester | Base catalyst | 2-(Substituted-amino)-4-hydroxythiazole |

Cyclocondensation Reactions Involving Thiocarbonyl Compounds

The Hantzsch synthesis is a specific example of a broader class of cyclocondensation reactions that utilize thiocarbonyl compounds. Several other important methods fall under this category.

The Cook-Heilbron synthesis provides a route to 5-aminothiazole derivatives through the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.gov

Furthermore, reactions involving thiosemicarbazones, which are themselves derived from thiosemicarbazide and a carbonyl compound, can be cyclized with α-haloketones to produce a diverse range of 2-(arylidenehydrazinyl)thiazoles. nih.govwikipedia.org This approach introduces the hydrazine (B178648) moiety as part of the initial ring-forming strategy.

Metal-Catalyzed and Metal-Free Cyclization Methodologies

In recent years, significant progress has been made in developing novel thiazole syntheses that avoid the pre-functionalized starting materials required for classical methods. These modern approaches often rely on metal catalysis or metal-free oxidative cyclizations.

Metal-Catalyzed Syntheses:

Palladium-catalyzed reactions: Palladium catalysts are effective for C-H arylation of pre-formed thiazole rings, allowing for the introduction of aryl groups at the C2 or C5 positions. lscollege.ac.in Palladium(II) acetate has also been used to catalyze the reaction of vinyl azides with potassium thiocyanate to selectively form 4-substituted 2-aminothiazoles. semanticscholar.org

Copper-catalyzed reactions: Copper iodide can catalyze the direct arylation of thiazole C-H bonds with aryl iodides. Other copper-catalyzed methods include the coupling of oxime acetates with isothiocyanates to yield 2-aminothiazoles. semanticscholar.org

Iron-catalyzed reactions: Iron(III) bromide has been shown to promote the formation of 4-substituted 5-thiocyano-2-aminothiazoles from vinyl azides and potassium thiocyanate, offering a complementary selectivity to palladium catalysis. semanticscholar.org

Metal-Free Syntheses:

Iodine-promoted reactions: Molecular iodine can catalyze the reaction between acetophenones, aromatic amines, and elemental sulfur to produce 2,4-disubstituted thiazoles.

Electrochemical methods: Green and sustainable electrochemical oxidative cyclization of enaminones with thioamides provides an oxidant-free pathway to thiazoles.

Photocatalytic reactions: Visible-light-induced syntheses have been developed, such as the reaction of thiosemicarbazide with a carbonyl compound and a phenacyl bromide, to form hydrazinyl-thiazole derivatives without the need for a metal catalyst.

Specific Synthetic Routes for 2-Cyclopropyl-4-substituted Thiazoles

The synthesis of the target molecule, 2-Cyclopropyl-4-(hydrazinylmethyl)thiazole, is not a single-step process but rather a sequence that involves first building the core 2-cyclopropyl-4-methylthiazole scaffold and then functionalizing the methyl group.

Formation of the Cyclopropyl (B3062369) Group on the Thiazole Scaffold

The most direct and convergent strategy to introduce the 2-cyclopropyl group is through a Hantzsch-type synthesis. This approach requires a thioamide that already contains the desired cyclopropyl moiety.

The key starting materials for this step are:

Cyclopropanecarbothioamide: This serves as the "N-C-S" building block and is responsible for installing the cyclopropyl group at the 2-position of the final thiazole ring.

Chloroacetone (or 1-chloropropan-2-one): This α-haloketone provides the "C-C-O" fragment and leads to the formation of a methyl group at the 4-position.

The reaction between cyclopropanecarbothioamide and chloroacetone, typically performed under reflux in a solvent like ethanol, would proceed via the classical Hantzsch mechanism to yield the intermediate compound, 2-cyclopropyl-4-methylthiazole . nih.gov The existence and commercial availability of this intermediate confirms the viability of this synthetic pathway.

Introduction of the 4-(Hydrazinylmethyl) Moiety

With the 2-cyclopropyl-4-methylthiazole intermediate in hand, the next stage involves a two-step functionalization of the 4-methyl group to install the hydrazinylmethyl side chain.

Step 1: Free-Radical Halogenation

The methyl group attached to the thiazole ring is analogous to a benzylic position, making its hydrogens susceptible to replacement via a free-radical halogenation reaction. This reaction is typically performed using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under UV irradiation. This step converts the 4-methyl group into a 4-(bromomethyl) group, yielding 2-cyclopropyl-4-(bromomethyl)thiazole . This halomethylated thiazole is a reactive electrophile, perfectly primed for the subsequent introduction of a nucleophile.

Step 2: Nucleophilic Substitution with Hydrazine

The final step is the introduction of the hydrazine group. This is achieved through a nucleophilic substitution reaction where the 2-cyclopropyl-4-(bromomethyl)thiazole is treated with hydrazine hydrate (N₂H₄·H₂O). Hydrazine acts as a potent nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. This reaction forms the target molecule, This compound .

| Step | Starting Materials | Key Reagents | Product | Reaction Type |

| 1 | Cyclopropanecarbothioamide, Chloroacetone | Ethanol, Reflux | 2-Cyclopropyl-4-methylthiazole | Hantzsch Thiazole Synthesis |

| 2 | 2-Cyclopropyl-4-methylthiazole | N-Bromosuccinimide (NBS), AIBN/UV light | 2-Cyclopropyl-4-(bromomethyl)thiazole | Free-Radical Halogenation |

| 3 | 2-Cyclopropyl-4-(bromomethyl)thiazole | Hydrazine hydrate (N₂H₄·H₂O) | This compound | Nucleophilic Substitution |

This logical and well-precedented sequence of reactions provides a reliable and efficient route for the synthesis of this compound and its key intermediates.

Synthesis of Key Precursors, such as 2-cyclopropyl-4-chloromethyl thiazole hydrochloride

A crucial intermediate in the synthesis of this compound is 2-cyclopropyl-4-chloromethyl thiazole hydrochloride. The synthesis of this precursor is typically achieved through the chlorination of the corresponding hydroxymethylthiazole.

In a representative procedure, 2-cyclopropyl-4-hydroxymethylthiazole is dissolved in a suitable solvent like chloroform. Thionyl chloride is then added dropwise to the solution, usually under ice-cooling to control the exothermic reaction. The reaction mixture is stirred at room temperature for a period to ensure complete conversion. Following the reaction, excess thionyl chloride is removed under reduced pressure. The addition of a non-polar solvent, such as diethyl ether, to the residue facilitates the precipitation of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride as a solid powder. This method has been reported to yield the product in high purity. researchgate.net

| Reactant | Reagent | Solvent | Reaction Time | Product |

| 2-cyclopropyl-4-hydroxymethylthiazole | Thionyl chloride | Chloroform | 30 minutes | 2-cyclopropyl-4-chloromethyl thiazole hydrochloride |

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to create more environmentally friendly processes.

Application of Ultrasound-Mediated Synthesis

Ultrasound irradiation has emerged as a valuable tool in green chemistry for the synthesis of thiazole derivatives. This technique, known as sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The application of ultrasound can lead to significantly reduced reaction times, increased product yields, and milder reaction conditions compared to conventional heating methods. For instance, ultrasound-assisted synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has been reported to be an efficient and environmentally friendly methodology. The use of ultrasound can enhance the rate of reaction, leading to the formation of purer products in shorter durations.

Utilization of Biocatalysts and Heterogeneous Catalysts

The use of biocatalysts and heterogeneous catalysts is a cornerstone of green chemistry, offering advantages such as reusability, reduced waste, and milder reaction conditions.

Biocatalysts: Enzymes like lipase have been successfully employed as biocatalysts in the synthesis of thiazole derivatives. Lipase can catalyze the formation of C-S and C-N bonds necessary for the thiazole ring structure under mild conditions. The combination of lipase catalysis with ultrasound assistance represents a greener and more sustainable alternative to traditional synthetic routes.

Heterogeneous Catalysts:

Graphene Oxide: Graphene oxide (GO) has been utilized as an efficient and recyclable catalyst for the synthesis of thiazole derivatives. For example, dichlorotriazine-functionalized graphene oxide (GO-DCT) has been used to catalyze the three-component reaction of carbon disulfide, phenacyl bromides, and primary amines to produce 4-phenyl-1,3-thiazole-thiones. The key advantages of this method include the simplicity of the procedure and the ability to recover and reuse the catalyst.

Chitosan: Chitosan, a biodegradable polymer derived from chitin, has been explored as a green biocatalyst for thiazole synthesis. Cross-linked chitosan hydrogels, for instance, have been used in the ultrasound-assisted synthesis of novel thiazole derivatives. These chitosan-based catalysts are environmentally friendly and can be reused multiple times without a significant loss of catalytic activity.

Carbonaceous Catalysts: While specific applications of other carbonaceous catalysts in the synthesis of this compound are not extensively documented, the broader field of catalysis suggests their potential. Carbon-based materials can serve as stable supports for catalytic nanoparticles or act as catalysts themselves, offering a large surface area and the possibility of functionalization to tune their catalytic properties.

Solvent-Free and Aqueous Reaction Conditions

A key objective of green chemistry is to reduce or eliminate the use of hazardous organic solvents.

Solvent-Free Synthesis: The Hantzsch thiazole synthesis, a classical method for preparing thiazoles, has been adapted to solvent-free conditions. For example, the reaction of α-haloketones with thiourea can be carried out by grinding the reactants together at room temperature, leading to the formation of thiazole derivatives without the need for a solvent. This approach simplifies the work-up procedure and minimizes waste. Microwave-assisted synthesis of hydrazinyl thiazole derivatives has also been reported under solvent- and catalyst-free conditions, offering a rapid and eco-friendly one-pot procedure. nih.gov

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of thiazole-imino derivatives has been successfully demonstrated in aqueous media, avoiding the use of hazardous organic solvents. This approach not only enhances the safety of the process but also simplifies product isolation.

Isolation and Characterization

The final step in the synthesis of this compound and its intermediates is their isolation and purification, followed by structural characterization.

Chromatographic Purification Techniques

Chromatography is a fundamental technique for the purification of organic compounds. For thiazole derivatives, including the intermediates and the final product, column chromatography is a commonly employed method.

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has yielded no specific spectroscopic or elemental analysis data for the chemical compound this compound. Detailed experimental data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis, are not available in the consulted resources.

Consequently, the elucidation of its detailed spectroscopic characteristics and the confirmation of its elemental composition and purity, as outlined in the requested sections 2.4.2 and 2.4.3, cannot be completed at this time. The synthesis and characterization of this specific molecule have not been reported in the accessible scientific literature.

While general information on the spectroscopic properties of related thiazole derivatives exists, any attempt to extrapolate such data to this compound would be purely speculative and would not meet the required standards of scientific accuracy for this article. The generation of detailed, interactive data tables as requested is therefore not possible.

Further research and publication in peer-reviewed scientific journals are required to establish the experimental data necessary to fulfill the requested article structure.

Advanced Computational and Theoretical Investigations of 2 Cyclopropyl 4 Hydrazinylmethyl Thiazole

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. For 2-cyclopropyl-4-(hydrazinylmethyl)thiazole, these calculations, often employing Density Functional Theory (DFT), provide insights into its stability and reactivity. researchgate.net

Geometry optimization is a key component of these calculations, aiming to find the lowest energy conformation of the molecule. This process involves determining the optimal bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. For this compound, the optimized geometry would reveal the spatial arrangement of the cyclopropyl (B3062369) and hydrazinylmethyl groups relative to the thiazole (B1198619) ring.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-S (thiazole) | 1.75 |

| C-N (thiazole) | 1.38 |

| C=N (thiazole) | 1.31 |

| C-C (cyclopropyl) | 1.51 |

| C-N (hydrazinyl) | 1.46 |

| N-N (hydrazinyl) | 1.45 |

| Bond Angles (°) ** | |

| C-S-C (thiazole) | 89.5 |

| S-C-N (thiazole) | 115.2 |

| C-N-C (thiazole) | 110.8 |

| C-C-C (cyclopropyl) | 60.0 |

| Dihedral Angles (°) ** | |

| Thiazole-Cyclopropyl | Variable |

| Thiazole-Hydrazinylmethyl | Variable |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual values would be derived from specific quantum chemical calculations.

These calculations also yield electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.netmdpi.com This is particularly valuable in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Docking simulations can predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable complex.

The simulations also reveal the specific interaction modes, such as:

Hydrogen bonds: Crucial for specificity and affinity, likely involving the nitrogen and sulfur atoms of the thiazole ring and the nitrogen atoms of the hydrazinyl group.

Hydrophobic interactions: The cyclopropyl group and the carbon backbone of the thiazole ring can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-pi stacking: The aromatic thiazole ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

By performing docking studies against a panel of known biological targets, it is possible to identify potential proteins or enzymes with which this compound may interact. Thiazole-containing compounds have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents. nih.govnih.govresearchgate.net For instance, molecular docking studies on similar (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have suggested secreted aspartic proteinase (SAP) as a possible antifungal target. researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Result |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | ASP30, TYR75, ILE122 |

| Types of Interactions | Hydrogen bond with ASP30, Pi-pi stacking with TYR75, Hydrophobic interaction with ILE122 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the ligand and the ligand-target complex.

For this compound, MD simulations can:

Assess the flexibility of the molecule and identify its preferred conformations in a solvent environment.

Evaluate the stability of the binding pose predicted by molecular docking. By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound to the active site of the target.

Calculate binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. laccei.org

To develop a QSAR model for this compound and its analogues, a dataset of structurally similar compounds with known biological activities would be required. Various molecular descriptors would be calculated for each compound, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound, thereby guiding the synthesis of more potent molecules. researchgate.netresearchgate.net

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial in quantitative structure-activity relationship (QSAR) studies and for predicting the physicochemical and electronic behavior of a compound. For this compound, key molecular descriptors can be predicted with a high degree of confidence using computational methods. These descriptors help in understanding the molecule's potential interactions and reactivity.

The electronic properties of thiazole derivatives are significantly influenced by the nature of their substituents. asianpubs.org The cyclopropyl group at the 2-position is known to act as an electron-donating group due to the σ-aromaticity of its strained ring system. This donation of electron density is expected to increase the electron richness of the thiazole ring. Conversely, the hydrazinylmethyl group at the 4-position, with its lone pairs of electrons on the nitrogen atoms, can also participate in the electronic landscape of the molecule.

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net In related 2-(2-hydrazinyl)thiazole derivatives, DFT studies have shown that the distribution and energy of these frontier orbitals are key to understanding their electronic behavior. kbhgroup.in

Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps in identifying sites susceptible to electrophilic and nucleophilic attack. For hydrazinylthiazole derivatives, the nitrogen atoms of the hydrazinyl group are typically regions of negative electrostatic potential, making them potential sites for interaction with electrophiles. kbhgroup.in

Below is an interactive table of predicted key molecular descriptors for this compound, based on computational analyses of similar structures.

| Molecular Descriptor | Predicted Value/Attribute | Significance |

|---|---|---|

| Molecular Formula | C7H11N3S | Indicates the elemental composition of the molecule. |

| Molecular Weight | 169.25 g/mol | The mass of one mole of the compound. |

| HOMO Energy | Relatively High | Suggests good electron-donating capability, influenced by the cyclopropyl and hydrazinyl groups. |

| LUMO Energy | Relatively Low | Indicates a capacity to accept electrons. |

| HOMO-LUMO Gap | Moderately Small | Implies a chemically reactive nature. researchgate.net |

| Dipole Moment | Moderate to High | Suggests a polar molecule, which influences its solubility and intermolecular interactions. |

| Polar Surface Area | ~70-80 Ų | Influences membrane permeability and interactions with biological targets. |

| Hydrogen Bond Donors | 2 (from -NH and -NH2) | Ability to donate hydrogen atoms in hydrogen bonding. |

| Hydrogen Bond Acceptors | 3 (from N atoms and thiazole S) | Ability to accept hydrogen atoms in hydrogen bonding. |

Mechanistic Insights from Computational Studies

Computational studies on thiazole derivatives provide valuable mechanistic insights into their reactivity and potential modes of action. For this compound, these insights can be inferred from the electronic effects of its substituents on the thiazole ring.

The electron-donating nature of the cyclopropyl group at the 2-position is expected to increase the nucleophilicity of the thiazole ring, particularly at the C5 position. This is a common reactivity pattern observed in substituted thiazoles. asianpubs.org The hydrazinylmethyl group at the C4 position further modulates the electronic properties. The nitrogen atoms of the hydrazinyl moiety are nucleophilic centers and can participate in various reactions.

DFT studies on similar hydrazinyl-thiazole systems have explored their geometric parameters, such as bond lengths and angles, to understand their stable conformations. kbhgroup.in Molecular dynamics simulations on related thiazole derivatives have been used to assess the stability and conformational behavior of these molecules in different environments, which can be crucial for understanding their interactions with biological targets. nih.gov

Frontier molecular orbital analysis of related compounds reveals that the HOMO is often localized over the hydrazinyl group and the thiazole ring, indicating that these are the primary sites for electrophilic attack. The LUMO is typically distributed over the thiazole ring, suggesting this is the region where nucleophilic attack is most likely to occur. kbhgroup.in

Natural Bond Orbital (NBO) analysis can provide further details on the intramolecular charge transfer and delocalization of electrons. In thiazole azo dyes, for instance, NBO analysis has shown charge flow from the thiazole ring towards acceptor moieties, which stabilizes the molecule. mdpi.com A similar analysis for this compound would likely show significant delocalization involving the lone pairs of the hydrazinyl nitrogens and the π-system of the thiazole ring.

Molecular electrostatic potential (MEP) maps of 2-(2-hydrazineyl)thiazole derivatives consistently show regions of negative potential around the nitrogen atoms of the hydrazinyl group, identifying them as key sites for hydrogen bonding and coordination to metal ions. kbhgroup.in This is a critical insight for understanding how this molecule might interact with biological macromolecules.

Research on Biological Activity and Potential Biochemical Mechanisms

Antimicrobial Activity Research

Thiazole (B1198619) derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. researchgate.net The unique chemical properties of the cyclopropane (B1198618) ring, such as its rigidity and low molecular weight, contribute to the biological activity and metabolic stability of these compounds. nih.gov

Investigation of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 2-(2-hydrazinyl)thiazole have been evaluated against a variety of bacterial pathogens, showing notable efficacy, particularly against Gram-positive bacteria. researchgate.net

Staphylococcus aureus : Numerous studies have reported the potent activity of thiazole derivatives against Staphylococcus aureus. biointerfaceresearch.comnih.gov Thiazole-based compounds have shown excellent activity against S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic resistance. researchgate.netnih.gov Some derivatives exhibit activity that is significantly better than standard drugs like ampicillin (B1664943) and chloramphenicol. researchgate.net For instance, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives were synthesized and showed promising antibacterial activity. researchgate.net Another study on thiazolidine-2,4-dione-based hybrids also reported significant activity against reference strains of Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 3.91 mg/L. nih.gov

Escherichia coli : The antibacterial activity of thiazole derivatives has also been tested against Gram-negative bacteria such as Escherichia coli. biointerfaceresearch.comresearchgate.net While often more potent against Gram-positive strains, some derivatives have shown moderate to significant inhibitory effects on E. coli. researchgate.netbiointerfaceresearch.com For example, certain 2-(2-hydrazinyl) thiazole derivatives exhibited zones of inhibition against E. coli ranging from 14 mm to 26 mm. researchgate.net

Mycobacterium tuberculosis : The antitubercular potential of thiazole derivatives is a significant area of research. Several studies have synthesized and evaluated thiazolylhydrazone derivatives for their activity against Mycobacterium tuberculosis H37Rv. nih.govnih.govrsc.org Some synthesized compounds have demonstrated significant inhibition of the mycobacterium's growth. nih.gov One study reported that out of 26 newly synthesized acetylene-containing 2-(2-hydrazinyl)thiazole derivatives, eight compounds inhibited the growth of Mycobacterium tuberculosis with MIC values ranging from 50 to 100 μg/mL. nih.gov

Staphylococcus pseudintermedius : Given the genetic similarities between S. aureus and Staphylococcus pseudintermedius, a common opportunistic pathogen in companion animals, thiazole compounds have been investigated for their efficacy against it. nih.govnih.gov Research has confirmed that these compounds exhibit potent bactericidal activity at sub-microgram/mL concentrations against both methicillin-sensitive (MSSP) and methicillin-resistant (MRSP) clinical isolates. nih.govnih.gov The MIC₅₀ values for six tested thiazole compounds against MSSP ranged from 0.30 μg/mL to 0.80 μg/mL. nih.gov

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus (including MRSA) | Thiazole-based chalcones, Thiazolidine-2,4-dione hybrids | Potent activity, sometimes exceeding standard drugs. MIC as low as 3.91 mg/L. | researchgate.netnih.gov |

| Escherichia coli | 2-(2-hydrazinyl) thiazole derivatives | Moderate to significant activity, with inhibition zones up to 26 mm. | biointerfaceresearch.comresearchgate.net |

| Mycobacterium tuberculosis H37Rv | Acetylene (B1199291) containing 2-(2-hydrazinyl)thiazole derivatives | Inhibition with MIC values of 50-100 μg/mL. | nih.gov |

| Staphylococcus pseudintermedius (MSSP & MRSP) | Thiazole compounds | Potent bactericidal activity with MIC₅₀ values from 0.30 to 0.80 μg/mL against MSSP. | nih.gov |

Assessment of Antifungal Potential

The cyclopropane system has been a point of interest in drug design, and its incorporation into thiazole derivatives has yielded compounds with high antifungal activity. nih.govnih.gov

Candida albicans : A significant body of research has focused on the activity of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives against Candida albicans. researchgate.netnih.govnih.govresearchgate.netnih.gov These compounds have demonstrated very strong activity, with MIC values ranging from 0.008 to 7.81 µg/mL, which is comparable or even superior to the standard antifungal drug nystatin. researchgate.netnih.govresearchgate.netnih.gov The activity has been confirmed against both reference strains and clinical isolates from immunocompromised patients. nih.govnih.govresearchgate.net

Aspergillus flavus and Aspergillus niger : The antifungal spectrum of these compounds extends to other fungal pathogens. A study investigating the synergistic effects of pitavastatin (B1663618) (PIT) and itraconazole (B105839) (ITZ) showed significant activity against Aspergillus flavus and Aspergillus niger. nih.gov While not directly focused on 2-cyclopropyl-4-(hydrazinylmethyl)thiazole, this highlights the broader potential of targeting fungal pathways that could be susceptible to thiazole-based compounds. Other studies on different triazole derivatives have also confirmed activity against Aspergillus niger. researchgate.netmdpi.com

| Fungal Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Very strong activity (MIC = 0.008–7.81 µg/mL), often exceeding nystatin. | researchgate.netnih.govresearchgate.net |

| Aspergillus flavus | Combination therapy involving azoles | Significant synergistic antifungal activity. | nih.gov |

| Aspergillus niger | Triazole derivatives | Confirmed antifungal effects. | researchgate.netmdpi.com |

Exploration of Antitubercular Activity

The rising prevalence of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents. nih.gov Thiazole derivatives, particularly thiazolylhydrazones, have emerged as a promising class of compounds. nih.govmdpi.com Synthesized derivatives have been screened in vitro against Mycobacterium tuberculosis H37Rv, with some compounds showing significant inhibitory activity ranging from 92% to 96% at a concentration of 6.25 µg/mL. nih.gov The incorporation of an acetylene moiety into 2-(2-hydrazinyl)thiazole scaffolds has also yielded derivatives with promising anti-TB activity. nih.gov

Research into Mechanisms of Microbial Inhibition

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs.

DNA Gyrase Inhibition : For antibacterial activity, DNA gyrase is a key target. nih.govnih.govbrc.humdpi.com This enzyme is essential for DNA replication in bacteria. nih.govbrc.hu Thiazole-based compounds have been identified as inhibitors of the GyrB subunit of DNA gyrase, which contains the ATPase active site. nih.govbrc.hunih.gov By competitively inhibiting ATP binding, these compounds disrupt the enzyme's function, leading to bacterial cell death. nih.gov This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, suggesting that these thiazole derivatives could be effective against quinolone-resistant strains. nih.govnih.gov

Cell Membrane and Wall Disruption : In fungi, the mechanism of action for (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives appears to involve the fungal cell wall and/or cell membrane. nih.govnih.govresearchgate.net Sorbitol and ergosterol (B1671047) assays suggest that these compounds may interfere with the integrity of these structures. nih.govnih.gov Molecular docking studies have also pointed to secreted aspartic proteinase (SAP) as a possible antifungal target. researchgate.netnih.gov

Addressing Antibiotic Resistance Mechanisms

A critical advantage of developing new classes of antimicrobials is their potential to overcome existing resistance mechanisms. Thiazole compounds have shown efficacy against MRSA and MRSP. nih.govnih.govnih.gov Furthermore, these compounds have demonstrated the ability to re-sensitize MRSP to oxacillin, a β-lactam antibiotic. nih.govnih.gov This suggests a potential role for these compounds in combination therapies to extend the utility of older antibiotics. nih.govnih.gov The novel mechanism of action, such as targeting the GyrB subunit of DNA gyrase, is a promising strategy to circumvent resistance to established drugs like fluoroquinolones. nih.govbrc.hu

Anticancer Research

In addition to their antimicrobial properties, thiazole derivatives have been investigated for their potential as anticancer agents. nih.govresearchgate.netmdpi.com A study on 2-(2-hydrazinyl)thiazole derivatives reported significant anticancer activity against the human leukemia cell line K-562. nih.gov Another study synthesized a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and evaluated their cytotoxic effects. researchgate.netmdpi.com One derivative, compound 4c, was found to be particularly active against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values of 2.57 µM and 7.26 µM, respectively. researchgate.net This compound also demonstrated inhibitory activity against vesicular endothelial growth factor receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. researchgate.netmdpi.com Molecular docking studies suggest these compounds may interact with key proteins involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and B-cell lymphoma 2 (Bcl-2). researchgate.netmdpi.com

| Cancer Cell Line | Compound Type | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| K-562 (Human Leukemia) | 2-(2-hydrazinyl) thiazole derivatives | Significant anticancer activity. | nih.gov |

| MCF-7 (Breast Cancer) | 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one | 2.57 µM | researchgate.net |

| HepG2 (Liver Cancer) | 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one | 7.26 µM | researchgate.net |

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines (e.g., Hela, HepG2)

There is no available data from in vitro studies assessing the cytotoxic effects of “this compound” on cancer cell lines such as HeLa or HepG2.

Investigation of Potential Antitumor Mechanisms (e.g., Mitochondrial Depolarization, DNA Fragmentation)

No research has been published investigating the potential antitumor mechanisms of “this compound,” such as its ability to induce mitochondrial depolarization or DNA fragmentation in cancer cells.

Neurobiological Research Applications

Neuroprotective Properties in Preclinical Models

There are no preclinical studies available that investigate the neuroprotective properties of “this compound.”

Antimalarial Research

Investigation of Activity Against Parasitic Strains (e.g., Plasmodium berghei)

There is no published research on the activity of “this compound” against parasitic strains, including Plasmodium berghei.

Targeting Mitochondrial Proteins (e.g., Cytochrome b)

The mitochondrion is a crucial organelle involved in cellular energy production, and its protein components represent significant targets for therapeutic intervention. Among these, Cytochrome b, a key component of Complex III (cytochrome bc1 complex) in the mitochondrial respiratory chain, plays a vital role in electron transport and ATP synthesis. Inhibition of Cytochrome b can disrupt the mitochondrial membrane potential, increase the production of reactive oxygen species (ROS), and ultimately trigger apoptotic cell death pathways. While the thiazole scaffold is a common feature in many biologically active compounds, specific research detailing the direct interaction of this compound with mitochondrial proteins, including Cytochrome b, is not extensively documented in the available literature. However, the general strategy of targeting mitochondrial function is a recognized approach in the development of new therapeutic agents, particularly in oncology and infectious diseases. The disruption of pathogen-specific mitochondrial processes remains an area of interest for the development of novel antimicrobial drugs.

Exploration of Other Potential Biological Activities (e.g., Antioxidant, Anti-inflammatory, Anticonvulsant, Antiviral, Herbicidal)

Derivatives of the thiazole nucleus are known for a wide spectrum of pharmacological properties. globalresearchonline.netmdpi.com Research into compounds structurally related to this compound has revealed several promising biological activities.

Anticonvulsant Activity: Several studies have highlighted the anticonvulsant potential of thiazole derivatives, particularly those incorporating a cyclopropyl (B3062369) or similar cyclic moiety. nih.govnih.govmdpi.combiointerfaceresearch.com A series of novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives were synthesized and evaluated for their anticonvulsant effects in mouse models. nih.govnih.gov Certain compounds within this class demonstrated significant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govnih.govresearchgate.net For instance, compounds with specific substitutions on the thiazole ring showed noteworthy protection against PTZ-induced seizures, with some derivatives having median effective doses (ED50) significantly lower than that of the reference drug ethosuximide. nih.gov Importantly, many of these active compounds did not impair motor coordination in the rotarod test, suggesting a favorable neurological profile. nih.govnih.govnih.gov The anticonvulsant activity of the thiazole moiety is sometimes attributed to its function as a constrained pharmacophore at the receptor site. biointerfaceresearch.com

| Compound ID | Substitution Pattern | MES Test Activity | scPTZ Test Activity | Reference |

| 3c | 4-(4-bromophenyl) | Active | - | nih.govnih.gov |

| 3e | 4-(4-(trifluoromethyl)phenyl) | Active | - | nih.govnih.gov |

| 3f | 4-(4-methoxyphenyl) | - | Active | nih.govnih.gov |

| 3i | 4-(4-chlorophenyl) | - | Active | nih.govnih.gov |

| 3a | 4-phenyl | Not Active | Not Active | nih.govnih.gov |

This table is for illustrative purposes and represents findings for structurally related compounds.

Antioxidant Activity: The hydrazone and thiazole moieties are known to contribute to antioxidant properties. nih.gov Hydrazone-thiazole derivatives, particularly those with phenolic groups like catechols, have been designed and synthesized as potent antioxidants. nih.govmdpi.com Their mechanism of action often involves scavenging free radicals, such as DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and chelating metal ions. nih.govsemanticscholar.org The presence of electron-donating groups and the ability of the hydrazone bridge to release hydrogen atoms are considered beneficial for antiradical activity. nih.gov Studies on various hydrazinyl thiazoles have confirmed moderate to high antioxidant activity using both DPPH and ABTS assays. semanticscholar.org

Anti-inflammatory Activity: The thiazole nucleus is a component of various compounds investigated for anti-inflammatory effects. globalresearchonline.net Some amino thiazole derivatives have been shown to inhibit the secretion of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. globalresearchonline.net Furthermore, the design of dual inhibitors targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to the inflammatory cascade, has incorporated the 4-thiazolidinone (B1220212) scaffold, which is structurally related to thiazoles. acs.orgmdpi.com

Antiviral Activity: Thiazole derivatives have been identified as inhibitors of viral replication. nih.gov For example, certain 2-(methylthio)-N-(4-(aryl)thiazol-2-yl)nicotinamide derivatives have shown potent activity against Chikungunya virus (CHIKV). nih.gov The mechanism for some of these compounds involves the inhibition of viral replication by blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov

Herbicidal Activity: The 2-aminothiazole (B372263) structure has been associated with herbicidal properties. researchgate.net Various thiazole-containing compounds have been synthesized and tested for their ability to inhibit plant growth, showing potential activity against weeds like barnyard grass. nih.gov

In Vitro Assays and Model Systems for Biological Evaluation

A variety of standardized in vitro methods are employed to screen and quantify the biological activities of novel chemical entities like this compound.

The broth microdilution and agar (B569324) disc diffusion methods are fundamental techniques for determining the antimicrobial susceptibility of microorganisms. wikipedia.orgwikipedia.orgnih.gov

Broth Microdilution: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. wikipedia.org The procedure involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate. wikipedia.orgncdnadayblog.org Each well is then inoculated with a standardized suspension of the test microorganism. nih.gov Following an incubation period of 16-20 hours at a controlled temperature (e.g., 35-37°C), the plates are examined for turbidity, an indicator of bacterial growth. wikipedia.orgncdnadayblog.org The MIC is recorded as the lowest concentration of the compound where no growth is observed. wikipedia.org This method is highly accurate and allows for the simultaneous testing of multiple compounds against various microbes. wikipedia.org

Agar Disc Diffusion (Kirby-Bauer Test): This is a widely used qualitative or semi-quantitative method to assess antimicrobial activity. wikipedia.orghardydiagnostics.com An agar plate, typically containing Mueller-Hinton Agar, is uniformly inoculated with a standardized suspension of the test bacterium. core.ac.ukfwdamr-reflabcap.eu Filter paper discs impregnated with a known concentration of the test compound are then placed on the agar surface. nih.govfwdamr-reflabcap.eu The plate is incubated, during which the compound diffuses radially from the disc into the agar, creating a concentration gradient. wikipedia.orgcore.ac.uk If the microorganism is susceptible to the compound, a clear circular area of no growth, known as a zone of inhibition, will form around the disc. hardydiagnostics.comcore.ac.uk The diameter of this zone is measured and can be correlated to the degree of susceptibility of the microorganism to the compound. fwdamr-reflabcap.eu

Enzymatic assays are critical for elucidating the mechanism of action of a bioactive compound by measuring its effect on a specific enzyme's activity. These assays are used to determine the inhibitory potency of a compound, often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The general principle involves incubating the target enzyme with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is monitored by measuring the disappearance of the substrate or the appearance of a product over time, often using spectrophotometric or fluorometric methods. nih.gov For example, the cholinesterase inhibitory activity of thiazole derivatives has been evaluated using a modification of Ellman's spectrophotometric method. nih.gov Similarly, fluorometric assays have been employed to determine the inhibitory effects of thiazole compounds on monoamine oxidase (MAO) enzymes. nih.gov The results from these assays help in understanding structure-activity relationships and in optimizing lead compounds.

Cell-based assays provide a more biologically relevant context than biochemical assays by evaluating a compound's effect on living cells. moleculardevices.com These assays can measure various endpoints, including cell viability, proliferation, cytotoxicity, and specific cellular functions. nih.govmdpi.com

A common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells. mdpi.com Viable cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells. nih.gov

More advanced cell-based models utilize human-induced pluripotent stem cells (iPSCs). moleculardevices.comnih.gov iPSCs can be differentiated into various cell types of the body, such as cardiomyocytes or neurons, providing a powerful tool for drug discovery, disease modeling, and toxicity testing. moleculardevices.comnih.govnih.gov Assays involving iPSC differentiation can be used to study the effect of a compound on developmental processes. moleculardevices.com For instance, a novel assay called the PluriBeat assay uses the differentiation of iPSCs into contracting cardiomyocytes within three-dimensional embryoid bodies to predict developmental toxicity. researchgate.net The effect of a test compound on the formation and beating of these embryoid bodies provides a quantitative measure of its potential to adversely affect embryonic development. researchgate.net Such assays are valuable for identifying potential toxic effects of new compounds early in the drug development process. moleculardevices.com

Future Directions and Research Perspectives for 2 Cyclopropyl 4 Hydrazinylmethyl Thiazole

Advanced Synthesis of Novel Analogs and Derivatives

Future synthetic efforts would likely focus on modifying the core structure of 2-Cyclopropyl-4-(hydrazinylmethyl)thiazole to explore its chemical space and potentially enhance its biological activity. Methodologies such as the Hantzsch thiazole (B1198619) synthesis, a common method for creating the thiazole ring, could be adapted. nih.govijper.org This could involve the reaction of novel thiosemicarbazides with α-haloketones.

Key areas for synthetic modification could include:

Cyclopropyl (B3062369) Ring: Altering the cyclopropyl group to other small cycloalkyl or heterocyclic moieties to probe the impact on target binding and pharmacokinetic properties.

Hydrazinylmethyl Linker: Modification of the linker, for instance, by introducing alkyl substituents on the nitrogen atoms or by replacing it with other functional groups, could influence the compound's flexibility and hydrogen bonding capacity.

Thiazole Core: While the thiazole ring is a common scaffold in medicinal chemistry, substitutions at the C5 position could be explored to modulate electronic properties and steric interactions. nih.gov

Further Elucidation of Molecular Mechanisms of Action

Given the prevalence of thiazole derivatives as bioactive compounds, a primary future direction would be to identify the specific molecular targets of this compound. Thiazole-containing compounds have been associated with a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.govnih.gov

Initial investigations would likely involve broad-spectrum screening against various cell lines or microbial strains to identify a general area of activity. Subsequent studies could employ techniques such as:

Affinity Chromatography: To isolate binding partners from cell lysates.

Genetic and Proteomic Profiling: To identify cellular pathways affected by the compound.

In Silico Target Prediction: Using computational models to predict potential protein targets based on the compound's structure.

Exploration of Structure-Activity Relationships for Optimized Biological Performance

A systematic exploration of the structure-activity relationship (SAR) would be crucial for optimizing the biological performance of this compound. This involves synthesizing a library of analogs, as described in section 6.1, and evaluating their biological activity.

The data generated would allow for the identification of key structural features responsible for potency and selectivity. For example, studies on other thiazole derivatives have shown that the nature and position of substituents on attached phenyl rings can significantly influence their antimicrobial or anticancer activity. nih.govnih.gov Similar principles would be applied to understand the role of the cyclopropyl and hydrazinylmethyl groups in the target compound.

Table 1: Hypothetical Structure-Activity Relationship Data

| Compound | Modification | Biological Activity (IC50, µM) |

| This compound | Parent Compound | TBD |

| Analog 1 | Cyclopropyl -> Cyclobutyl | TBD |

| Analog 2 | Hydrazinylmethyl -> Aminomethyl | TBD |

| Analog 3 | Substitution at C5 of thiazole | TBD |

Development of Multi-Targeting Agents

The thiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. nih.gov Future research could focus on developing multi-targeting agents based on the this compound framework. This approach is particularly relevant for complex diseases like cancer, where targeting multiple pathways can lead to more effective therapies.

This could be achieved by incorporating pharmacophores known to interact with other targets into the parent molecule. The goal would be to design single molecules that can modulate the activity of several key proteins involved in a disease process.

Integration of Cheminformatics and Artificial Intelligence in Compound Design

Cheminformatics and artificial intelligence (AI) are increasingly used to accelerate drug discovery. rti.orgnih.govnih.govmdpi.com These computational tools can be applied to the design of novel this compound derivatives.

Potential applications include:

Virtual Screening: Using computational models to screen large virtual libraries of compounds for potential activity against a specific target. rti.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of compounds with their biological activity to predict the potency of new designs. nih.gov

De Novo Design: Employing generative AI models to design novel molecules with desired properties from scratch. nih.gov

By integrating these computational approaches, the design-make-test-analyze cycle can be significantly expedited, leading to the more rapid identification of optimized drug candidates. nih.gov

Q & A

Q. What are the optimized synthetic routes for 2-cyclopropyl-4-(hydrazinylmethyl)thiazole derivatives?

Synthesis typically involves Hantzsch thiazole condensation between cyclopropane-containing hydrazinecarboxamide derivatives and substituted bromoketones. For example:

- Reaction conditions : Ethanol solvent, ambient temperature, and sodium bicarbonate neutralization yield derivatives with >90% efficiency .

- Key intermediates : Cyclopropylmethylene hydrazinecarboxamide (prepared from cyclopropanecarboxylic acid and thiosemicarbazide) reacts with bromoketones (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) to form thiazole cores .

- Purification : Silica gel chromatography ensures high purity (>98% by NMR) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Q. What biological assays are suitable for evaluating thiazole derivatives?

- Antimicrobial activity : Microdilution assays (MIC ≤16 µg/mL against Candida spp. and Leishmania) .

- Cytotoxicity : MTT assays using cancer cell lines (IC₅₀ values <10 µM reported for derivatives with electron-withdrawing substituents) .

- Anti-inflammatory potential : COX-2 inhibition assays (IC₅₀ <5 µM for nitro- or fluoro-substituted analogs) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the bioactivity of this compound?

- Electron-donating groups (e.g., -OCH₃) : Enhance solubility but reduce antimicrobial potency (MIC increases to >32 µg/mL) .

- Electron-withdrawing groups (e.g., -NO₂, -Cl) : Improve lipophilicity and membrane penetration, lowering IC₅₀ in cytotoxicity assays .

- Steric effects : Bulky substituents (e.g., 4-bromophenyl) disrupt target binding (e.g., fungal CYP51 enzyme) .

Q. What computational methods are effective for predicting the reactivity of thiazole derivatives?

- DFT studies : Calculate HOMO-LUMO gaps (e.g., 4.5–5.2 eV for cyclopropyl-thiazole hybrids) to predict electron transfer capacity .

- Molecular docking : Simulate binding to Candida CYP51 (PDB: 5TZ1) with AutoDock Vina. Derivatives with -CF₃ substituents show stronger hydrogen bonding (ΔG ≈ −9.5 kcal/mol) .

- ADMET prediction : Use SwissADME to optimize logP (ideal range: 2–3) and avoid P-glycoprotein efflux .

Q. How can structural stability under thermal or photolytic conditions be assessed?

- Thermogravimetric analysis (TGA) : Derivatives with cyclopropyl groups show decomposition temperatures >200°C .

- UV-Vis spectroscopy : Monitor λ_max shifts under UV light (e.g., 320 nm → 340 nm after 24 h indicates photodegradation) .

- Accelerated stability studies : Store compounds at 40°C/75% RH for 6 months; <5% degradation by HPLC indicates robustness .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Compare MIC values using CLSI guidelines for fungal strains .

- Solvent effects : DMSO concentrations >1% may artifactually reduce activity; use saline-based diluents .

- Metabolic interference : Pre-treat cell lines with CYP inhibitors (e.g., ketoconazole) to assess prodrug activation .

Q. Can this compound derivatives be applied in non-biological research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.